molecular formula C14H8F6OS B3031091 Bis[4-(trifluoromethyl)phenyl] sulfoxide CAS No. 143028-36-8

Bis[4-(trifluoromethyl)phenyl] sulfoxide

Cat. No.: B3031091
CAS No.: 143028-36-8
M. Wt: 338.27 g/mol
InChI Key: CNVAMALKSHUQPU-UHFFFAOYSA-N
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Description

Bis[4-(trifluoromethyl)phenyl] sulfoxide: is an organosulfur compound characterized by the presence of two 4-(trifluoromethyl)phenyl groups attached to a sulfoxide functional group. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl groups. These groups are known for their electron-withdrawing effects, which can significantly alter the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(trifluoromethyl)phenyl] sulfoxide typically involves the oxidation of Bis[4-(trifluoromethyl)phenyl] sulfide. A common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale oxidation processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors could be advantageous in scaling up the production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis[4-(trifluoromethyl)phenyl] sulfoxide can undergo further oxidation to form the corresponding sulfone.

    Reduction: It can be reduced back to the sulfide form using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoxide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products:

    Oxidation: Bis[4-(trifluoromethyl)phenyl] sulfone.

    Reduction: Bis[4-(trifluoromethyl)phenyl] sulfide.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Chemistry: Bis[4-(trifluoromethyl)phenyl] sulfoxide is used as a reagent in organic synthesis, particularly in the introduction of trifluoromethyl groups into target molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology and Medicine: The compound’s trifluoromethyl groups can enhance the biological activity of pharmaceuticals. It is used in the design of drugs where the trifluoromethyl group can improve metabolic stability and bioavailability.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and materials science. Its properties are exploited to develop new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of Bis[4-(trifluoromethyl)phenyl] sulfoxide is largely dependent on its ability to act as an electrophile or nucleophile in various chemical reactions. The electron-withdrawing trifluoromethyl groups increase the electrophilicity of the sulfoxide sulfur, making it more reactive towards nucleophiles. This reactivity is harnessed in synthetic applications to introduce trifluoromethyl groups into other compounds.

Comparison with Similar Compounds

  • Bis[4-(trifluoromethyl)phenyl] sulfide
  • Bis[4-(trifluoromethyl)phenyl] sulfone
  • 4-(Trifluoromethyl)phenyl sulfoxide

Comparison:

  • Bis[4-(trifluoromethyl)phenyl] sulfide: This compound is less oxidized compared to the sulfoxide and has different reactivity, particularly in oxidation reactions.
  • Bis[4-(trifluoromethyl)phenyl] sulfone: This is a more oxidized form and exhibits different chemical properties, such as higher stability and different reactivity in substitution reactions.
  • 4-(Trifluoromethyl)phenyl sulfoxide: This compound contains only one trifluoromethylphenyl group, making it less sterically hindered and potentially more reactive in certain contexts.

Bis[4-(trifluoromethyl)phenyl] sulfoxide stands out due to the presence of two trifluoromethylphenyl groups, which significantly influence its chemical behavior and applications.

Properties

IUPAC Name

1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]sulfinylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6OS/c15-13(16,17)9-1-5-11(6-2-9)22(21)12-7-3-10(4-8-12)14(18,19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVAMALKSHUQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630884
Record name 1,1'-Sulfinylbis[4-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143028-36-8
Record name 1,1'-Sulfinylbis[4-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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